molecular formula C14H16N2O B11795344 3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile

3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile

Cat. No.: B11795344
M. Wt: 228.29 g/mol
InChI Key: XVRYIQUSKDGFBZ-UHFFFAOYSA-N
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Description

3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile is an organic compound with the molecular formula C14H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired functional group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo compounds, and substituted benzyl derivatives.

Scientific Research Applications

3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
  • 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
  • 3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic acid

Uniqueness

3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a benzyl-substituted pyrrolidine ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(1-benzyl-5-oxopyrrolidin-2-yl)propanenitrile

InChI

InChI=1S/C14H16N2O/c15-10-4-7-13-8-9-14(17)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2

InChI Key

XVRYIQUSKDGFBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1CCC#N)CC2=CC=CC=C2

Origin of Product

United States

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